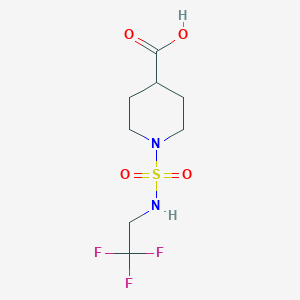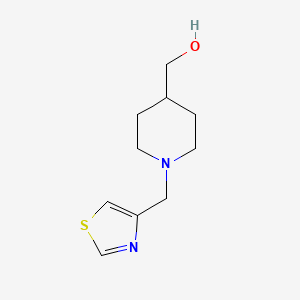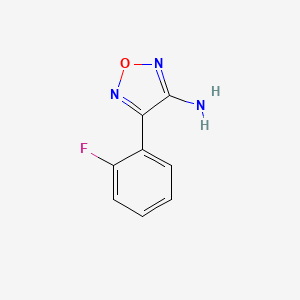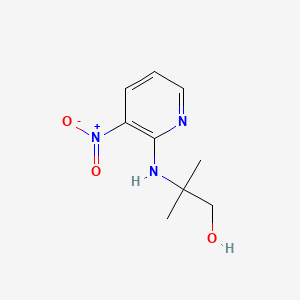
1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C8H13F3N2O4S . It has a molecular weight of 290.26 . The IUPAC name is 1-{[(2,2,2-trifluoroethyl)amino]sulfonyl}-4-piperidinecarboxylic acid .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Catalytic Applications
- Ghorbani‐Choghamarani & Azadi, 2015 reported the synthesis of piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles for use as a catalyst in the synthesis of certain organic compounds.
Use in Cyclisation Reactions
- Haskins & Knight (2002) explored the use of triflic acid to induce cyclisation reactions involving homoallylic sulfonamides to form pyrrolidines, showing the utility of similar piperidine derivatives in organic synthesis processes (Haskins & Knight, 2002).
Chemical Synthesis and Characterization
- Hadri & Leclerc (1993) focused on the synthesis and NMR characterization of cis-4-(Sulfomethyl)piperidine-2-carboxylic acid, demonstrating the compound's relevance in chemical analysis and synthesis (Hadri & Leclerc, 1993).
Antibacterial Applications
- Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with sulfamoyl and piperidine functionalities that exhibited significant antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
Anticancer Potential
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended compounds and evaluated them as potential anticancer agents (Rehman et al., 2018).
Electrolytic Coloring in Industrial Processes
- Moshohoritou et al. (1994) investigated the use of piperidine-4-carboxylic acid as an additive in the electrolytic coloring of anodized aluminum, indicating its potential in industrial applications (Moshohoritou et al., 1994).
Inhibitory Activity in Biochemical Processes
- Venkatesan et al. (2004) synthesized derivatives of piperidine-4-carboxylic acid to investigate their inhibitor activities against tumor necrosis factor-alpha and matrix metalloproteinase, showing the compound's relevance in biomedical research (Venkatesan et al., 2004).
Nanofiltration and Water Treatment
- Liu et al. (2012) used derivatives of this compound in the preparation of novel sulfonated thin-film composite nanofiltration membranes for dye treatment, indicating its utility in environmental applications (Liu et al., 2012).
Mechanism of Action
The mechanism of action of this compound is not specified in the available literature. Its applications in scientific research suggest that it may have multiple mechanisms of action depending on the context.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethylsulfamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-6(2-4-13)7(14)15/h6,12H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNHEUHDILUVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)


![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)


![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)




![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)
![2-[(3-methoxyphenyl)amino]-N-methylacetamide](/img/structure/B1453670.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)
